CID 13206941
Description
CID 13206941 is a bioactive secondary metabolite isolated from fungal sources, structurally characterized as a modified chaetogobosin derivative. Its molecular formula is inferred as C₃₁H₃₄N₂O₈ based on HRESIMS data (observed m/z 611.2246 [M + H]⁺) . The compound features a complex bicyclic framework with an indole moiety, a diketopiperazine ring, and a unique epoxide group between C-5 and C-6 (δC 63.0 and 65.1, respectively) . Stereochemical analysis via NOESY correlations confirmed the (5R, 6S) absolute configuration, supported by experimental and calculated ECD spectral matching (Figure 3 in ) . This compound is hypothesized to originate from the epoxidation of chaetogobosin Vb (16), retaining most stereochemical features except at the C-5/C-6 positions .
Properties
Molecular Formula |
C2H6Cl2Si2 |
|---|---|
Molecular Weight |
157.14 g/mol |
InChI |
InChI=1S/C2H6Cl2Si2/c1-5-6(2,3)4/h1-2H3 |
InChI Key |
ZECOEYQYECCDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si][Si](C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Dichloro-1,2-dimethyldisilane typically involves the chlorination of dimethyldisilane. One common method is the reaction of dimethyldisilane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
1,1-Dichloro-1,2-dimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate reagents.
Reduction Reactions: The compound can be reduced to form other organosilicon compounds.
Oxidation Reactions: Oxidation can lead to the formation of silicon-oxygen bonds, resulting in siloxane compounds.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,2-dimethyldisilane involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial for its reactivity and applications. The molecular targets and pathways involved depend on the specific application, such as the formation of siloxane bonds in polymer synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of CID 13206941 is highlighted through comparisons with analogs, as detailed below:
Table 1: Structural Comparison of this compound and Related Compounds
Key Findings :
Epoxidation vs. Double Bonds: this compound (4) differs from its precursor, chaetogobosin Vb (3), by the replacement of a C-5/C-6 double bond with an epoxide. This modification alters the NMR signals at C-5/C-6 from δC 125.2/130.8 (3) to δC 63.0/65.1 (4) .
Functional Group Variations: Compound 5 shares the same molecular formula as this compound but features a nitro group (1′-NO₂) and a carbonyl (C-3′) instead of the epoxide. These groups are critical for hydrogen-bonding interactions in biological systems . Briaviolide F (6), though from a different structural class (polyketide), highlights the importance of substituent orientation. Its 2β-hydroxyl and 12α-hexanoyl groups contrast with this compound’s epoxide, underscoring divergent biosynthetic pathways .
Stereochemical Implications: this compound’s (5R, 6S) configuration was confirmed via NOESY correlations (Me-11 to H-3/Me-12), distinguishing it from chaetogobosin Vb’s (5S, 6R) configuration . In briaviolide F (6), α-oriented H-2/H-9/H-10 and β-oriented H-7/H-12 define its spatial arrangement, which influences receptor binding compared to this compound’s rigid epoxide .
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